4-Isopropyl-1H-pyrazole-3,5-diamine
Description
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
4-propan-2-yl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C6H12N4/c1-3(2)4-5(7)9-10-6(4)8/h3H,1-2H3,(H5,7,8,9,10) |
InChI Key |
BJXUZGXTSPZPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NN=C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole and triazole derivatives share structural similarities but exhibit distinct chemical and pharmacological profiles. Below is a detailed comparison of 4-Isopropyl-1H-pyrazole-3,5-diamine with three structurally related compounds:
Structural and Physicochemical Properties
*Calculated based on atomic composition.
Research Findings and Key Differences
Bioavailability : Pyrazole derivatives like this compound generally exhibit better bioavailability than pyrazolopyrimidines due to reduced molecular rigidity.
Chemical Reactivity : Triazole derivatives (e.g., N-propyl-1H-1,2,4-triazole-3,5-diamine) show higher resistance to hydrolysis compared to pyrazoles.
Thermal Stability : Pyrazolopyrimidines degrade at temperatures above 150°C, whereas pyrazole and triazole derivatives remain stable up to 200°C.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-isopropyl-1H-pyrazole-3,5-diamine, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis optimization involves factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., acid/base catalysts). For example, condensation reactions between hydrazine derivatives and diketones require precise pH control (4.5–6.0) to avoid byproduct formation. Statistical tools like response surface methodology (RSM) can identify critical parameters for yield maximization . Parallel synthesis in microreactors may enhance reproducibility for small-scale academic studies .
Q. Which analytical techniques are most effective for characterizing this compound, and how should purity thresholds be validated?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the pyrazole ring, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity ≥95% can be confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to synthesized standards. Differential scanning calorimetry (DSC) further assesses crystallinity and thermal stability .
Q. How can researchers troubleshoot low yields during the purification of this compound?
- Methodological Answer: Low yields often stem from inadequate solubility or competing side reactions. Solvent screening (e.g., ethyl acetate/hexane gradients) and pH-adjusted recrystallization (using dilute HCl/NaOH) can improve recovery. Column chromatography with silica gel (60–120 mesh) and a polarity gradient (e.g., 5–20% methanol in dichloromethane) may resolve co-eluting impurities. Centrifugal partition chromatography (CPC) is an alternative for polar byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., isopropyl vs. cyclohexyl substituents) impact the bioactivity of pyrazole-3,5-diamine derivatives?
- Methodological Answer: Comparative structure-activity relationship (SAR) studies require systematic substitution at the 4-isopropyl position. For example, replacing isopropyl with cyclohexyl (as in 3-cyclohexyl-4-ethyl-1H-pyrazol-5-amine) alters steric bulk, affecting target binding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2), followed by in vitro assays (IC₅₀ measurements) to validate predictions .
Q. How should researchers address contradictions in reported bioactivity data for pyrazole-3,5-diamine analogs?
- Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Meta-analysis of published data should standardize variables using Z-score normalization. For example, COX-2 inhibition data may vary due to enzyme source (human recombinant vs. murine). Replicating assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) and applying Bland-Altman statistical analysis can resolve contradictions .
Q. What experimental designs are suitable for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer: A crossover design in rodent models minimizes inter-subject variability. Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%). LC-MS/MS quantifies plasma concentrations, while compartmental modeling (e.g., non-linear mixed-effects modeling) estimates clearance rates. Tissue distribution studies require terminal sampling and homogenization in PBS-methanol (70:30) .
Q. How can reactor design principles be applied to scale up the synthesis of this compound for gram-to-kilogram production?
- Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions). Computational fluid dynamics (CFD) simulations optimize mixing efficiency in tubular reactors. For batch processes, jacketed glass reactors with controlled stirring (500–1000 rpm) prevent hot spots. Membrane separation units (e.g., nanofiltration) can replace traditional distillation for solvent recovery .
Q. What strategies mitigate compound instability during long-term storage or biological assays?
- Methodological Answer: Degradation pathways (e.g., hydrolysis, oxidation) are identified via forced degradation studies (acid/base/thermal stress). Lyophilization with cryoprotectants (trehalose, mannitol) improves solid-state stability. For solution storage, use argon-sparged DMSO aliquots at −80°C. Real-time stability monitoring via UPLC-PDA at 0, 3, 6, and 12 months establishes shelf-life .
Methodological Notes
- Data Validation: Cross-reference spectral data (NMR, HRMS) with PubChem/DSSTox entries to confirm structural integrity .
- Ethical Compliance: Adhere to OECD guidelines for in vivo studies (e.g., humane endpoints, 3Rs principle) .
- Open Science: Deposit raw data in repositories like Zenodo to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
